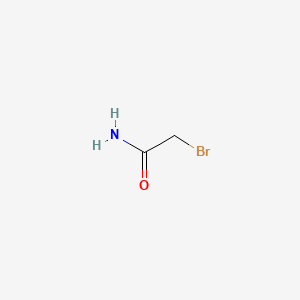
2-乙基-3-甲基丁醛
描述
2-Ethyl-3-methylbutanal, also known as EMB, is a volatile, colorless aldehyde with a pungent odor. It is a naturally occurring compound found in a variety of foods, beverages, and other products. It is an important intermediate in the synthesis of various compounds and is used in a variety of scientific and industrial applications.
科学研究应用
食品风味增强
2-乙基-3-甲基丁醛以其对各种食品风味特征的贡献而闻名。它特别以赋予水果和花香而闻名,可以增强食品的感官属性。 这种化合物在食品工业中用于开发模仿天然风味的香味,尤其是在加工食品中,原始风味在生产过程中可能会减弱 .
医药应用
在医药研究中,2-乙基-3-甲基丁醛可能被探索为合成更复杂分子的潜在构建块。 它的结构特性可用于开发新的药物化合物,特别是在需要在口服药物中引入特定风味或香味的情况下 .
农业增强
该化合物在农业中的作用与其风味特性相关。它可以用来改善农产品的口感和香气。 此外,它在某些作物中的存在可能是植物健康或成熟度的指标,从而有助于确定最佳收获时间 .
化妆品工业用途
2-乙基-3-甲基丁醛由于其令人愉悦的香味而在化妆品工业中得到应用。它被用于香水、乳液和其他个人护理产品,以提供独特且吸引人的香味。 该化合物在化妆品配方中的稳定性和与其他成分的相容性使其成为一种有价值的成分 .
材料科学
在材料科学中,可以研究该化合物将其掺入到需要掩盖气味或释放特定气味的聚合物或涂层中。 它的化学结构允许它与其他材料结合,有可能在特定条件下释放其香味,这可能对包装和材料储存有利 .
环境科学
2-乙基-3-甲基丁醛可用作环境研究中的示踪剂或标记物,以检测特定生物过程的存在或监测有机物的降解。 其独特的化学特征使其成为追踪环境条件变化的研究候选者 .
安全和危害
作用机制
Target of Action
2-Ethyl-3-methylbutanal is a branched aldehyde . Aldehydes are organic compounds containing a terminal carbonyl group . This functional group, which consists of a carbon atom bonded to a hydrogen atom and double-bonded to an oxygen atom (chemical formula O=CH–), is called the aldehyde group . The slightly positive carbon atom in the aldehyde group, caused by the electronegative oxygen atom, is susceptible to attacks by nucleophiles, and this makes an aldehyde relatively reactive .
Mode of Action
The mode of action of 2-Ethyl-3-methylbutanal is primarily through its interaction with its targets. The aldehyde group in the compound is relatively reactive due to the slightly positive carbon atom, which is susceptible to attacks by nucleophiles . This reactivity allows the compound to interact with various biological targets, leading to different biochemical reactions.
Biochemical Pathways
2-Ethyl-3-methylbutanal is involved in several biochemical pathways. It is a potent flavour compound and is key in many food products . The production and degradation of these aldehydes from amino acids is described and reviewed extensively in literature . The compound is formed during the non-enzymic, heat-induced, Strecker degradation of amino groups with reducing sugar moieties . In addition to chemical formation, branched-chain aldehydes are formed during fermentation of many foods .
Result of Action
The result of the action of 2-Ethyl-3-methylbutanal is primarily observed in its role as a flavour compound. It contributes to the sensory perception of various food products, imparting a malty, chocolate-like flavour . The compound can be reduced to the corresponding alcohols or oxidised to the corresponding acids .
Action Environment
The action of 2-Ethyl-3-methylbutanal is influenced by various environmental factors. For instance, heat treatment during food production can lead to the formation of branched-chain aldehydes . Similarly, the fermentation process in many foods also contributes to the formation of these compounds . Therefore, both the production process and the storage conditions can influence the action, efficacy, and stability of 2-Ethyl-3-methylbutanal.
生化分析
Biochemical Properties
2-Ethyl-3-methylbutanal plays a significant role in biochemical reactions, particularly in the context of flavor formation. It is produced through the Strecker degradation of amino acids, a process that involves the reaction of amino acids with reducing sugars. This reaction is catalyzed by enzymes such as α-keto acid decarboxylase and α-ketoacid dehydrogenase . These enzymes facilitate the conversion of amino acids into aldehydes, including 2-Ethyl-3-methylbutanal, which contributes to the characteristic flavors of various food products.
Cellular Effects
2-Ethyl-3-methylbutanal has been shown to influence various cellular processes. It can affect cell signaling pathways and gene expression, particularly in cells involved in flavor and aroma production. For example, in microbial cells used in fermentation, 2-Ethyl-3-methylbutanal can modulate the expression of genes related to metabolic pathways, leading to the production of desired flavor compounds . Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in the breakdown and synthesis of other metabolites.
Molecular Mechanism
At the molecular level, 2-Ethyl-3-methylbutanal exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes such as α-keto acid decarboxylase, which catalyzes its formation from amino acids . Additionally, 2-Ethyl-3-methylbutanal can inhibit or activate other enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function. These interactions are crucial for the compound’s role in flavor formation and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-3-methylbutanal can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its impact on cellular function . Long-term exposure to 2-Ethyl-3-methylbutanal in in vitro or in vivo studies has shown that it can have lasting effects on cellular metabolism and gene expression, particularly in cells involved in flavor production.
Dosage Effects in Animal Models
The effects of 2-Ethyl-3-methylbutanal can vary with different dosages in animal models. At low doses, this compound can enhance flavor and aroma production without causing adverse effects. At high doses, 2-Ethyl-3-methylbutanal can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
2-Ethyl-3-methylbutanal is involved in several metabolic pathways, including the degradation of amino acids and the synthesis of flavor compounds. It interacts with enzymes such as α-keto acid decarboxylase and α-ketoacid dehydrogenase, which catalyze its formation from amino acids . Additionally, 2-Ethyl-3-methylbutanal can affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in these pathways.
Transport and Distribution
Within cells and tissues, 2-Ethyl-3-methylbutanal is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its effects on flavor and aroma production . The transport and distribution of 2-Ethyl-3-methylbutanal are crucial for its role in cellular metabolism and gene expression.
Subcellular Localization
The subcellular localization of 2-Ethyl-3-methylbutanal is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-Ethyl-3-methylbutanal can interact with the appropriate enzymes and biomolecules to exert its effects on cellular processes.
属性
IUPAC Name |
2-ethyl-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGPBDQRELYPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949121 | |
| Record name | 2-Ethyl-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26254-92-2 | |
| Record name | 2-Ethyl-3-methylbutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-3-methylbutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-3-methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-3-methylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















